molecular formula C14H23NO2 B14213571 1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester CAS No. 646516-34-9

1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester

Cat. No.: B14213571
CAS No.: 646516-34-9
M. Wt: 237.34 g/mol
InChI Key: DHHANSOBNWTVQT-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by its ethyl ester functional group, which makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester typically involves the esterification of 4-ethyl-2-methyl-3-propyl-1H-pyrrole-1-acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its corresponding ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pyrrole ring structure allows for binding to various biological targets, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2-carboxylic acid, 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-, 1,1-dimethylethyl ester
  • 4-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester

Uniqueness

1H-Pyrrole-1-acetic acid, 4-ethyl-2-methyl-3-propyl-, ethyl ester stands out due to its unique combination of substituents on the pyrrole ring, which imparts distinct chemical and biological properties. Its ethyl ester functional group enhances its solubility and reactivity, making it a versatile compound in various applications.

Properties

CAS No.

646516-34-9

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

ethyl 2-(4-ethyl-2-methyl-3-propylpyrrol-1-yl)acetate

InChI

InChI=1S/C14H23NO2/c1-5-8-13-11(4)15(9-12(13)6-2)10-14(16)17-7-3/h9H,5-8,10H2,1-4H3

InChI Key

DHHANSOBNWTVQT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(C=C1CC)CC(=O)OCC)C

Origin of Product

United States

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